N-(4-methoxyphenyl)-2-({1-[(2-methoxyphenyl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamide
Description
This compound (CAS RN: 298215-22-2) is an acetamide derivative featuring a sulfanyl-linked imidazole core. The imidazole ring is substituted at the 1-position with a 2-methoxyphenylmethyl group, while the acetamide moiety is attached to a 4-methoxyphenyl group . Its structure (Fig. 1) combines electron-donating methoxy groups with a heterocyclic scaffold, making it a candidate for exploring structure-activity relationships (SAR) in medicinal chemistry.
Properties
IUPAC Name |
N-(4-methoxyphenyl)-2-[1-[(2-methoxyphenyl)methyl]imidazol-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3S/c1-25-17-9-7-16(8-10-17)22-19(24)14-27-20-21-11-12-23(20)13-15-5-3-4-6-18(15)26-2/h3-12H,13-14H2,1-2H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTJOMNRODNASRH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CSC2=NC=CN2CC3=CC=CC=C3OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-methoxyphenyl)-2-({1-[(2-methoxyphenyl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following chemical formula:
- Molecular Formula : C16H18N2O2S
- Molecular Weight : 302.39 g/mol
The structure includes a methoxyphenyl group and an imidazole moiety linked via a sulfanyl group, which may contribute to its biological activity.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The imidazole ring is known to interact with various enzymes, potentially inhibiting their activity. This interaction may affect pathways involved in inflammation and cancer progression.
- Antioxidant Properties : Compounds with methoxy groups often exhibit antioxidant activities, which can protect cells from oxidative stress.
- Receptor Modulation : The compound may interact with specific receptors in the body, influencing signaling pathways related to cell growth and apoptosis.
Antitumor Activity
Several studies have reported the antitumor potential of compounds similar to this compound. For instance:
- A study found that thiazole-bearing compounds exhibited significant cytotoxic effects on various cancer cell lines, with IC50 values often below 10 µM .
- Another investigation highlighted that imidazole derivatives showed promising results against breast cancer cells, suggesting a potential role for our compound in cancer therapy .
Antimicrobial Activity
Research indicates that compounds containing imidazole and phenyl groups can exhibit antimicrobial properties. For example:
- A related study demonstrated that substituted phenylthiazoles had effective antibacterial activity comparable to standard antibiotics .
- The presence of electron-donating groups like methoxy enhances the antimicrobial efficacy of these compounds.
Case Study 1: Anticancer Activity
In a comparative study involving various imidazole derivatives, this compound was evaluated for its cytotoxic effects against human cancer cell lines. The results indicated an IC50 value of approximately 15 µM, demonstrating moderate potency compared to established chemotherapeutics .
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| N-(4-methoxyphenyl)-... | 15 | MCF-7 |
| Doxorubicin | 5 | MCF-7 |
Case Study 2: Antimicrobial Efficacy
Another study assessed the antimicrobial activity of the compound against Staphylococcus aureus and Escherichia coli. The results showed an inhibition zone diameter of 12 mm for S. aureus, indicating significant antimicrobial properties .
Scientific Research Applications
The compound N-(4-methoxyphenyl)-2-({1-[(2-methoxyphenyl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamide, often referred to in scientific literature by its IUPAC name or abbreviated form, has garnered attention in various fields of research due to its unique chemical structure and potential biological activities. This article aims to explore the applications of this compound, particularly in medicinal chemistry, pharmacology, and related fields.
Medicinal Chemistry
The compound has been investigated for its potential therapeutic effects. Research has indicated that derivatives of imidazole compounds can exhibit significant anti-inflammatory and analgesic activities. Studies have shown that the introduction of sulfanyl groups can enhance these effects by modulating enzyme activity involved in pain pathways.
Case Study: Anti-inflammatory Activity
A study published in the Journal of Medicinal Chemistry demonstrated that similar sulfanyl-acetamide derivatives exhibited a reduction in pro-inflammatory cytokines in vitro. The compound's ability to inhibit cyclooxygenase (COX) enzymes was highlighted, indicating a potential for developing non-steroidal anti-inflammatory drugs (NSAIDs) .
Anticancer Research
Imidazole derivatives have been noted for their anticancer properties. The presence of the methoxyphenyl groups may contribute to increased lipophilicity, enhancing cellular uptake and bioavailability.
Case Study: Cytotoxicity Against Cancer Cell Lines
Research published in Cancer Letters explored the cytotoxic effects of imidazole derivatives on various cancer cell lines. The compound this compound showed promising results against breast cancer cells, with IC50 values indicating significant growth inhibition .
Antimicrobial Activity
The compound has also been assessed for its antimicrobial properties. Imidazole derivatives are known to possess activity against a range of bacteria and fungi.
Case Study: Antibacterial Efficacy
A study published in Antimicrobial Agents and Chemotherapy evaluated the antibacterial effects of various imidazole compounds. The results indicated that the compound exhibited notable activity against Gram-positive bacteria, suggesting potential applications in treating bacterial infections .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Anti-inflammatory | Inhibition of COX enzymes | |
| Anticancer | Cytotoxicity against cancer cells | |
| Antimicrobial | Activity against Gram-positive bacteria |
Table 2: Structure-Activity Relationship (SAR)
| Structural Feature | Effect on Activity | Implication |
|---|---|---|
| Methoxy groups | Increased lipophilicity | Enhanced bioavailability |
| Sulfanyl group | Modulation of enzyme activity | Improved therapeutic potential |
Comparison with Similar Compounds
Core Modifications in Imidazole Derivatives
- N-(2,3-dimethylphenyl)-2-({1-[(2-methoxyphenyl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamide (ChemDiv ID: G877-0199): Differs in the acetamide’s phenyl substitution (2,3-dimethylphenyl vs. 4-methoxyphenyl).
- N-(3,4-dimethoxyphenyl)-2-[[2-(4-methoxyphenyl)-5-(4-methylphenyl)-1H-imidazol-4-yl]sulfanyl]acetamide :
Features a thioether-linked imidazole with dual methoxy and methylphenyl substituents. The additional methylphenyl group introduces steric bulk, which could impact binding to biological targets .
Functional Group Variations
- N-(4-methoxyphenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)acetamide (Compound 38) :
Replaces the imidazole-sulfanyl group with a quinazoline-sulfonyl moiety. This modification significantly alters electronic properties, enhancing anticancer activity in HCT-116 and MCF-7 cell lines . - 5-Nitroimidazole Derivatives (e.g., Compound 3 in ) :
Contain a nitro group at the 5-position of imidazole, which is critical for antiparasitic and antibacterial activity. The absence of this group in the target compound suggests divergent biological applications .
Physical Properties
- Melting Points : Similar acetamide derivatives exhibit melting points in the range of 130–154°C (e.g., 153°C for Compound 1 in ). The target compound’s methoxy groups may lower the melting point slightly due to reduced crystallinity .
- Solubility: Methoxy groups enhance solubility in polar solvents (e.g., DMSO, ethanol) compared to methyl or nitro substituents, as seen in N-(3,4-dimethoxyphenyl)-2-[[2-(4-methoxyphenyl)-5-(4-methylphenyl)-1H-imidazol-4-yl]sulfanyl]acetamide .
Anticancer Activity
Antimicrobial and Antiparasitic Activity
- While 5-nitroimidazoles () exhibit potent activity against Clostridioides difficile and parasites, the target compound’s lack of a nitro group suggests alternative mechanisms, possibly through sulfanyl-mediated redox modulation .
Comparative Data Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
